molecular formula C16H15N3O3S B2679480 5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-33-4

5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2679480
CAS RN: 898412-33-4
M. Wt: 329.37
InChI Key: POFLFRFRZIPPPG-UHFFFAOYSA-N
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Description

5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound . It has a molecular formula of C16H15N3O3S and a molecular weight of 329.37.


Synthesis Analysis

The synthesis of thiazolopyrimidines, including 5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches have been reported, including the use of α-bromo ketones, chloroacetic acid, 1,2-dichloroethane, and terminal alkynes .


Molecular Structure Analysis

The structure of thiazolopyrimidines was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include cyclocondensations of 3,4-dihydropyrimidine-2-thiones . The reaction with α-bromo ketones generated in situ is one of the efficient procedures for the synthesis of thiazolopyrimidines .

Scientific Research Applications

Regioselective Synthesis and Structural Modifications

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrates the chemical versatility of similar compounds. The research explored the tunable regioselectivity of N-alkylation, leading to derivatives with different substituents, showcasing the compounds' adaptability for various chemical modifications and potential applications in medicinal chemistry (Drev et al., 2014).

Another study focused on the structural modifications of thiazolo[3,2-a]pyrimidines, revealing insights into their conformational features. By varying substituents at specific positions, significant differences in intermolecular interaction patterns were observed, highlighting the impact of structural changes on the compounds' physical and chemical properties (Nagarajaiah & Begum, 2014).

Biological Evaluation and Potential Therapeutic Applications

Research into novel pyrazolopyrimidines derivatives has shown anticancer and anti-5-lipoxygenase activities. This indicates the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

properties

IUPAC Name

7-hydroxy-5-oxo-N-(3-phenylpropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(17-8-4-7-11-5-2-1-3-6-11)12-14(21)18-16-19(15(12)22)9-10-23-16/h1-3,5-6,9-10,21H,4,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFLFRFRZIPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide

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